molecular formula C16H12Cl2N4O B5489334 2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5489334
M. Wt: 347.2 g/mol
InChI Key: IKSFFUVFFHAYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has potential applications in various fields of scientific research. It has been studied for its antifungal, antibacterial, and antitumor properties. Additionally, it has been found to be effective in treating certain neurological disorders such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves inhibition of certain enzymes and receptors in the body. It has been found to inhibit the activity of cytochrome P450 and monoamine oxidase, which are involved in the metabolism of various drugs and neurotransmitters. Additionally, it has been found to bind to certain receptors in the brain, leading to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain fungi and bacteria, making it a potential candidate for use as an antifungal and antibacterial agent. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for use in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential application in various fields of scientific research. Additionally, its synthesis method is relatively simple and straightforward, making it easily accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.

Future Directions

There are several future directions for research on 2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One potential direction is to further study its antifungal and antibacterial properties and explore its potential use as a therapeutic agent in treating infections caused by fungi and bacteria. Additionally, further research is needed to fully understand its mechanism of action and explore its potential use in treating neurological disorders. Finally, more studies are needed to explore its potential use in other fields of scientific research.

Synthesis Methods

The synthesis of 2-chloro-N-(3-chloro-2-methylphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 2-chloro-4-(4H-1,2,4-triazol-4-yl)aniline with 3-chloro-2-methylbenzoyl chloride in the presence of a base. The reaction yields a white solid that is further purified by recrystallization.

properties

IUPAC Name

2-chloro-N-(3-chloro-2-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c1-10-13(17)3-2-4-15(10)21-16(23)12-6-5-11(7-14(12)18)22-8-19-20-9-22/h2-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSFFUVFFHAYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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